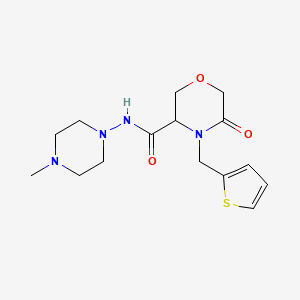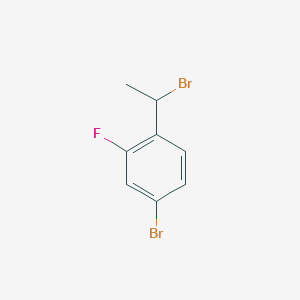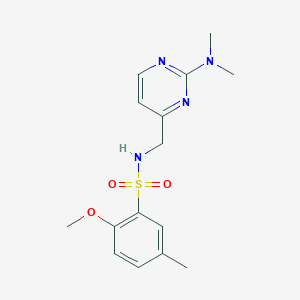![molecular formula C20H16ClF2N3O5S B2753183 [2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate CAS No. 1099933-90-0](/img/structure/B2753183.png)
[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C20H16ClF2N3O5S and its molecular weight is 483.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Improved Syntheses and Transformations : This compound involves the reaction of furans with pentachloroacetone and sodium 2,2,2-trifluoroethoxide, leading to the formation of oxabicyclic ketones and oxabicyclooctenones. These products undergo various reactions including dechlorination, hydrogenation, and Wolff-Kishner reduction, demonstrating the compound's versatility in synthetic organic chemistry (Sendelbach et al., 1999).
Photochemical Preparation Techniques : The compound's relevance in photochemical synthesis is highlighted by its involvement in the photolysis of 4-chloro-N,N-dimethylaniline, leading to the formation of various heterocycles. This indicates its utility in synthesizing complex organic structures using photochemical methods (Guizzardi et al., 2000).
Biological and Medicinal Applications
Antifolate Analogues in Medicine : In the medical field, analogues of this compound, especially those containing a furo[2,3-d]pyrimidine ring system, have been synthesized as potential dual inhibitors of thymidylate synthase and dihydrofolate reductase. This indicates its potential application in developing antitumor agents and treatments for opportunistic infections in AIDS patients (Gangjee et al., 1994).
EGFR Inhibition for NSCLC Treatment : Hybrids of this compound have shown strong and selective inhibitory activity against epidermal growth factor receptor (EGFR), particularly in non-small-cell lung cancer (NSCLC) cells. These hybrids also exhibit significant antiproliferative effects, suggesting their potential in NSCLC treatment (Han et al., 2013).
Advanced Material and Catalysis Research
Catalysis in Organic Synthesis : The compound plays a role in the catalytic synthesis of various derivatives, such as 3-((arylsulfonyl)methyl)indolin-2-ones. This indicates its application in developing novel catalysts for efficient and selective organic transformations (Liu et al., 2017).
Supported Catalysts for Synthesis : Its derivatives have been used in the synthesis of furan-2(5H)-one derivatives, showcasing its application in creating recoverable and recyclable catalysts for organic synthesis. This signifies its potential in sustainable and efficient chemical processes (Khodaei et al., 2018).
Properties
IUPAC Name |
[2-[3-chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2N3O5S/c1-10-16(18(32-2)26-17(24-10)14-4-3-7-29-14)19(28)30-9-15(27)25-11-5-6-13(12(21)8-11)31-20(22)23/h3-8,20H,9H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJRZYPGSGEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CO2)SC)C(=O)OCC(=O)NC3=CC(=C(C=C3)OC(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-([2,2'-bifuran]-5-ylmethyl)-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2753100.png)
![(1R)-N-Ethyl-1-[(2R)-oxolan-2-yl]-2-phenylethanamine;sulfuric acid](/img/structure/B2753102.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)cyclohex-3-enecarboxamide](/img/structure/B2753107.png)

![(E)-methyl 2-((1,3-dimethyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2753110.png)
![1-(pyridin-4-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2753111.png)

![(Z)-2-((2-(1H-benzo[d]imidazol-2-yl)hydrazono)methyl)phenol](/img/structure/B2753114.png)
![1-(4-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)phenyl)ethanone](/img/structure/B2753115.png)
![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2753116.png)
![tert-butyl N-{2-[(2-aminoethyl)amino]ethyl}-N-methylcarbamate](/img/structure/B2753119.png)
![ethyl 4-({2-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2753121.png)

